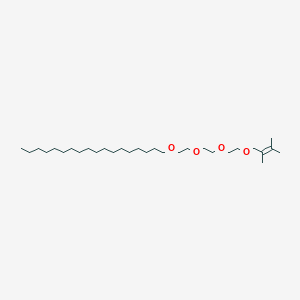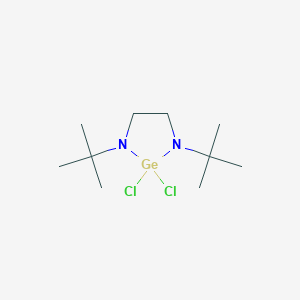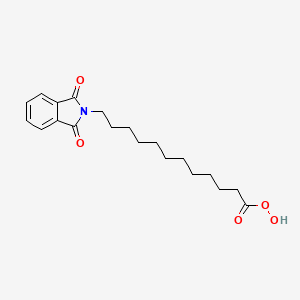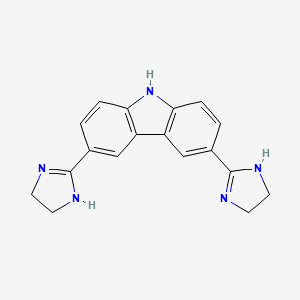![molecular formula C32H26O8S2 B12561949 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) CAS No. 156247-37-9](/img/structure/B12561949.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) is a complex organic compound that features a biphenyl core with benzofuran and sulfonic acid substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) typically involves multiple steps, including the formation of the biphenyl core, introduction of benzofuran rings, and sulfonation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings.
Reduction: Reduction reactions may target the sulfonic acid groups, converting them to sulfonates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfonates.
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(benzofuran-3-sulfonic acid): Lacks the ethyl groups present in the target compound.
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-methyl-1-benzofuran-3-sulfonic acid): Contains methyl groups instead of ethyl groups.
Uniqueness: The presence of ethyl groups in 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
156247-37-9 |
|---|---|
Molekularformel |
C32H26O8S2 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
5-ethyl-2-[4-[4-(5-ethyl-3-sulfo-1-benzofuran-2-yl)phenyl]phenyl]-1-benzofuran-3-sulfonic acid |
InChI |
InChI=1S/C32H26O8S2/c1-3-19-5-15-27-25(17-19)31(41(33,34)35)29(39-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)30-32(42(36,37)38)26-18-20(4-2)6-16-28(26)40-30/h5-18H,3-4H2,1-2H3,(H,33,34,35)(H,36,37,38) |
InChI-Schlüssel |
VAPLNRAGIFCDEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=C2S(=O)(=O)O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C(C6=C(O5)C=CC(=C6)CC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)


![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)



![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

